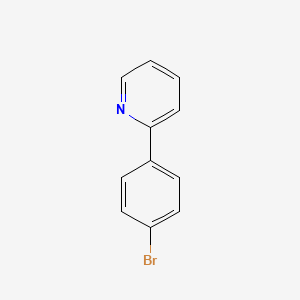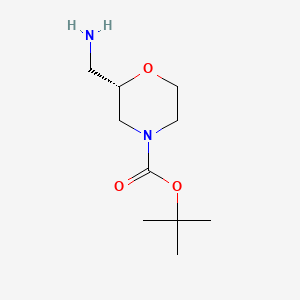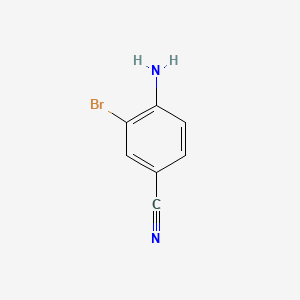
1,3-Benzodithiolylium tetrafluoroborate
Overview
Description
1,3-Benzodithiolylium tetrafluoroborate: is an electrophilic compound and a salt of the 1,3-benzodithiolylium ion. It is a carbenium ionic compound with the molecular formula C7H5BF4S2 and a molecular weight of 240.05 g/mol . This compound is known for its reactivity and is widely used in various chemical reactions, particularly as an α-alkylating agent for the enantioselective α-alkylation of aldehydes .
Biochemical Analysis
Biochemical Properties
1,3-Benzodithiolylium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles . The compound is known to react with alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride . These interactions are crucial for the formation of diverse organic structures, making this compound a valuable reagent in organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular nucleophiles, leading to the formation of 1,3-benzodithioles . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify nucleophilic sites within cells, potentially altering cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through electrophilic interactions with nucleophilic biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound’s ability to alkylate nucleophilic sites can lead to changes in gene expression by modifying DNA or RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular nucleophiles . The stability and degradation of the compound are critical factors in its long-term efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify nucleophilic sites without causing significant toxicity . At higher doses, toxic effects can be observed, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with nucleophilic enzymes and cofactors . The compound’s ability to alkylate nucleophilic sites can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell. This transport mechanism is crucial for the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications The compound’s ability to bind to nucleophilic sites within specific organelles can influence its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiolylium tetrafluoroborate is synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate . The reaction typically occurs in the presence of an acid, such as acetic anhydride, which facilitates the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory preparation methods. The scalability of the reaction involving 1,3-benzodithiole and trityl tetrafluoroborate suggests that it can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodithiolylium tetrafluoroborate undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with nucleophilic reagents at the 2-position to form 1,3-benzodithioles.
Formation of dibenzotetrathiafulvalene: Reacts with tertiary amines and N,N-dimethylformamide.
Common Reagents and Conditions:
Nucleophilic reagents: Alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride.
Reaction conditions: Typically carried out in the presence of acids like acetic anhydride.
Major Products:
1,3-Benzodithioles: Formed from reactions with nucleophilic reagents.
Dibenzotetrathiafulvalene: Formed from reactions with tertiary amines and N,N-dimethylformamide.
Scientific Research Applications
1,3-Benzodithiolylium tetrafluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-benzodithiolylium tetrafluoroborate involves its electrophilic nature, which allows it to react readily with nucleophiles. The compound’s carbenium ion structure facilitates these reactions, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to form stable intermediates and products through nucleophilic substitution and other reactions.
Comparison with Similar Compounds
Tritylium tetrafluoroborate: Used in the synthesis of 1,3-benzodithiolylium tetrafluoroborate.
Triethyloxonium tetrafluoroborate: Another electrophilic compound with similar reactivity.
Substituted arylcarbenium ions: Formed by reacting with boronic derivatives.
Uniqueness: this compound is unique due to its specific reactivity at the 2-position with nucleophiles, leading to the formation of 1,3-benzodithioles and other complex structures . Its ability to act as an α-alkylating agent for enantioselective α-alkylation of aldehydes further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,3-benzodithiol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWPJQKCZMDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371057 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57842-27-0 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
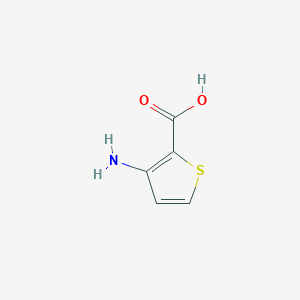

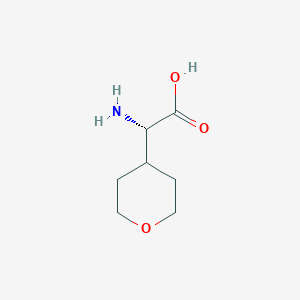
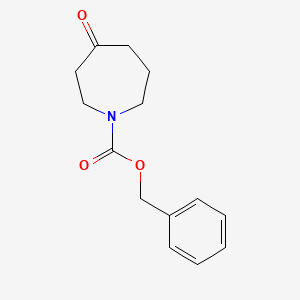
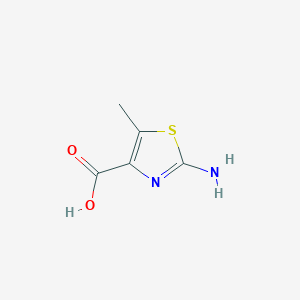
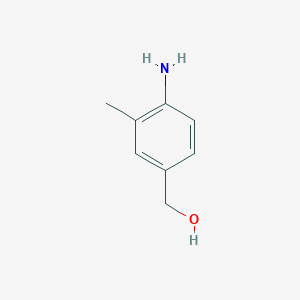
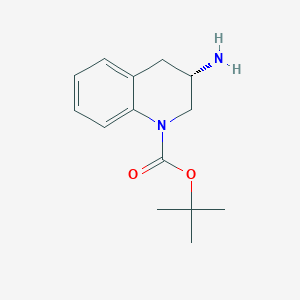
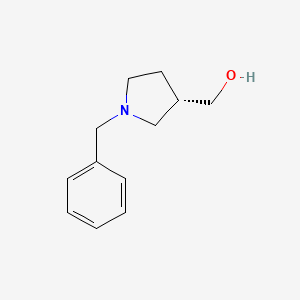
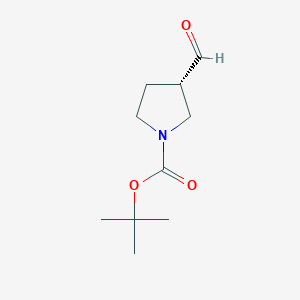
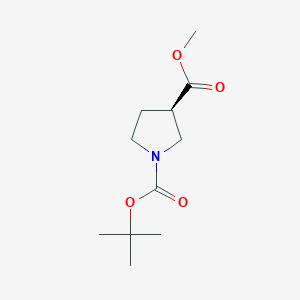
![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
